

Avitinib: A Preclinical Profile of a Third-Generation EGFR Inhibitor

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Compound of Interest

Compound Name: Avitinib

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An In-depth Technical Guide on the Preclinical Pharmacokinetics and Pharmacodynamics

Avitinib (also known as Abivertinib or AC0010) is a third-generation, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR, potentially leading to a better safety profile compared to earlier-generation EGFR inhibitors.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of **Avitinib**, aimed at researchers, scientists, and drug development professionals.

Pharmacodynamics: Potent and Selective Inhibition of Mutated EGFR

Avitinib demonstrates potent and selective inhibitory activity against EGFR harboring activating mutations (such as L858R) and the T790M resistance mutation.[2][4] Preclinical studies have established its efficacy in various in vitro and in vivo models.

In Vitro Activity

Avitinib exhibits significant potency against clinically relevant EGFR mutations. The half-maximal inhibitory concentrations (IC50) from preclinical kinase assays are summarized below.

Target	IC50 (nM)	Fold Selectivity (mutant vs. WT)	Reference
EGFR L858R/T790M	0.18	~43x	[4]
EGFR L858R	0.18	~43x	[2]
EGFR T790M	0.18	~43x	[2]
Wild-Type EGFR	7.68	-	[2][4]

In cellular assays, **Avitinib** effectively inhibits the phosphorylation of mutant EGFR and downstream signaling proteins.[2][4]

Cell Line	EGFR Status	Target	IC50 (nM)	Selectivity vs. A431 (WT)	Reference
NCI-H1975	L858R/T790M	EGFR Phosphorylation	7.3	~115x	[2][4]
NIH/3T3_TC32T8	-	EGFR Phosphorylation	2.8	~298x	[2][4]
A431	Wild-Type	EGFR Phosphorylation	-	-	[2][4]

Avitinib also demonstrates inhibitory effects on downstream signaling pathways crucial for cancer cell proliferation and survival, such as the Akt and ERK1/2 pathways.[2][4] A kinase panel screening revealed that at a concentration of 1 μ M, **Avitinib** inhibited 33 out of 349 kinases by more than 80%, with notable activity against JAK3 and BTK.[4]

In Vivo Efficacy

In xenograft models using nude mice, oral administration of **Avitinib** led to significant tumor growth inhibition in tumors with EGFR mutations.[4] In a model with both activating and T790M

mutations, a daily dose of 500 mg/kg resulted in complete tumor remission for over 143 days without notable weight loss.^[4]

Pharmacokinetics: Rapid Absorption and Distribution

Preclinical pharmacokinetic studies in xenograft models have characterized the absorption, distribution, and elimination of **Avitinib**.

Intravenous Administration

Following a single intravenous dose of 10 mg/kg in NCI-H1975 xenograft models, the pharmacokinetic parameters were determined.

Parameter	Value	Unit	Reference
Total Body Clearance	5.91	L/h/kg	^[4]
Volume of Distribution	14.76	L/kg	^[4]
Elimination Half-life (t _{1/2})	1.73	hours	^[4]

These results suggest that **Avitinib** is rapidly distributed to tissues, including tumor tissues.^[4]

Oral Administration

After oral administration, **Avitinib** is absorbed with a time to maximum plasma concentration (T_{max}) of 1 to 2 hours.^[4] The bioavailability ranges from 15.9% to 41.4% across different oral doses.^[4]

Dose (mg/kg)	T _{max} (hours)	Bioavailability (%)	Reference
12.5	1 - 2	15.9 - 41.4	^[4]
50	1 - 2	15.9 - 41.4	^[4]
200	1 - 2	15.9 - 41.4	^[4]

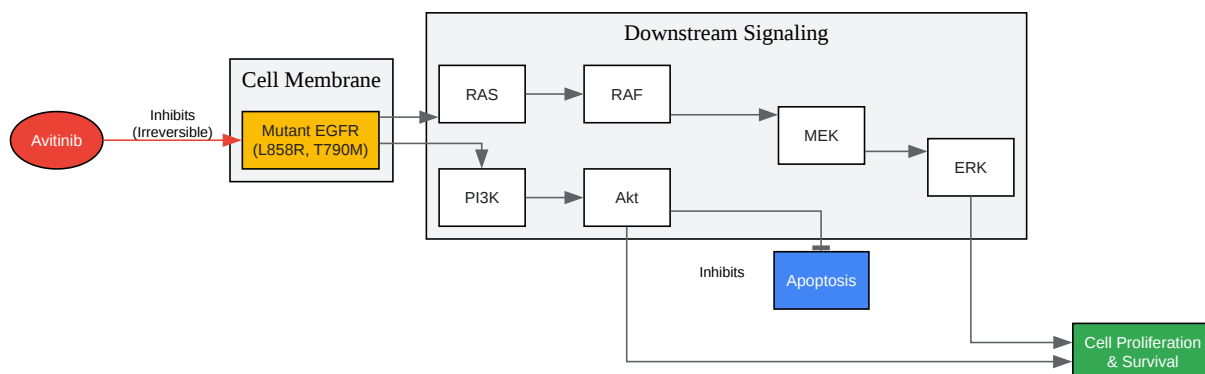
Brain Penetration

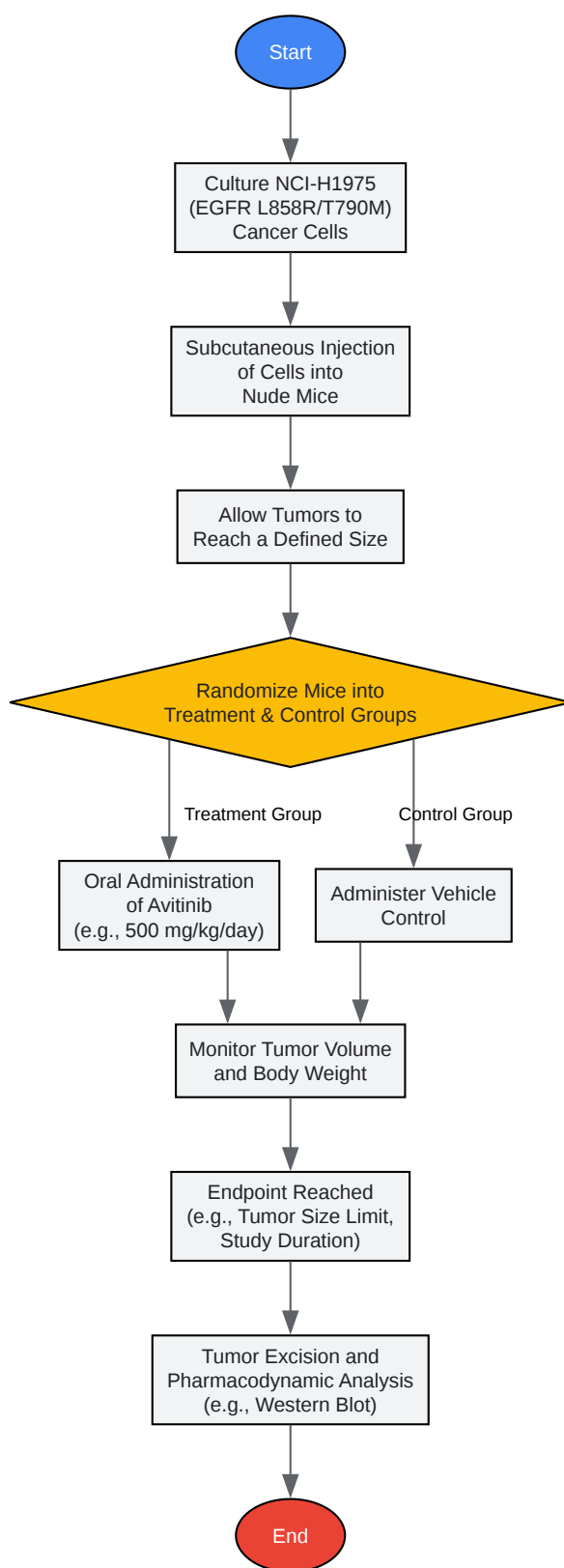
Preclinical and clinical data indicate that **Avitinib** has weak penetrability of the blood-brain barrier (BBB).^[4]^[5] In a clinical study with brain metastases patients, the blood and cerebrospinal fluid analysis showed a BBB penetration rate of 0.046% to 0.146%.^[5] Despite this, **Avitinib** has shown good control of asymptomatic brain metastases.^[4]^[5]

Signaling Pathway and Experimental Workflow

Avitinib Mechanism of Action

The following diagram illustrates the mechanism of action of **Avitinib** in inhibiting EGFR signaling.





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